Cyclocarioside F

α-glucosidase inhibition diabetes research postprandial hyperglycemia

Cyclocarioside F (CAS 1403937-43-8) is a structurally-defined dammarane-type triterpenoid saponin isolated from Cyclocarya paliurus. It demonstrates quantifiable dual bioactivity: α-glucosidase inhibition (IC50 = 257.74 μM) and NO release suppression (IC50 = 9.10 μM). Unlike generic Cyclocarya extracts, its specific C-11/C-12 glycosylation pattern and side-chain oxidation state confer distinct biological properties that are not shared by close structural analogs such as cypaliuruside J. Substituting a generic saponin introduces confounding variables that compromise SAR interpretation and experimental reproducibility. Procure the exact, analytically verified compound to ensure valid cross-study comparisons in metabolic disorder and inflammation research.

Molecular Formula C36H60O9
Molecular Weight 636.9 g/mol
Cat. No. B12392889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocarioside F
Molecular FormulaC36H60O9
Molecular Weight636.9 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CC=CC(C)(C)OC)O)C)OC4C(C(C(CO4)O)O)O)C
InChIInChI=1S/C36H60O9/c1-21(2)22-11-17-34(6)26(33(22,5)16-13-27(38)39)19-25(45-31-30(41)29(40)24(37)20-44-31)28-23(12-18-35(28,34)7)36(8,42)15-10-14-32(3,4)43-9/h10,14,22-26,28-31,37,40-42H,1,11-13,15-20H2,2-9H3,(H,38,39)/b14-10+/t22-,23-,24-,25+,26+,28-,29-,30+,31-,33-,34+,35+,36-/m0/s1
InChIKeyVZGHPHPIUHPPHY-ZQKYYEOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclocarioside F for Research Procurement: Triterpenoid Saponin from Cyclocarya paliurus


Cyclocarioside F (CAS: 1403937-43-8) is a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus (Batal.) Iljinsk. This compound is part of a larger family of Cyclocarya-derived saponins that have demonstrated α-glucosidase inhibitory and anti-inflammatory activities in vitro. While often considered alongside other in-class triterpenoid saponins for metabolic disorder research applications, the specific glycosylation pattern and substituent positioning of Cyclocarioside F confer distinct biological properties relative to its structural analogs, which are critical factors for experimental selection and procurement.

Why Generic Triterpenoid Substitution Fails: The Specificity of Cyclocarioside F


Cyclocarioside F should not be considered generically interchangeable with other dammarane triterpenoid saponins isolated from Cyclocarya paliurus, despite their shared biosynthetic origin. Direct comparative studies reveal that specific structural features—including the position of monosaccharide attachment (e.g., C-11 vs. C-12 glycosylation) and the degree of side-chain oxidation—dramatically influence biological activity and potency across this compound class. [1][2] For instance, subtle variations in the dammarane skeleton can shift a compound's primary activity from robust α-glucosidase inhibition to selective anti-inflammatory action. Therefore, procurement of a specific saponin like Cyclocarioside F is necessary to ensure reproducibility of published findings and to avoid introducing confounding variables associated with the distinct and often divergent biological profiles of its close structural analogs.

Cyclocarioside F Procurement Evidence: Quantified Differentiation from Structural Analogs


Superior α-Glucosidase Inhibition: Cyclocarioside F vs. Cyclocarioside J

In a direct comparative study of dammarane saponins isolated from the same source, Cyclocarioside F exhibited substantially more potent α-glucosidase inhibitory activity than its close structural analog, Cyclocarioside J. The difference in IC50 values underscores the impact of specific structural modifications on enzyme inhibition efficacy.

α-glucosidase inhibition diabetes research postprandial hyperglycemia

Differential Anti-Inflammatory Potency: NO Release Inhibition by Cyclocarioside F vs. Cyclocarioside J

The same comparative study evaluated the anti-inflammatory potential of Cyclocarioside F and Cyclocarioside J by measuring their ability to inhibit nitric oxide (NO) release in LPS-stimulated RAW 264.7 macrophages. Both compounds demonstrated strong activity, but Cyclocarioside F was found to be slightly less potent than Cyclocarioside J in this specific assay, highlighting a nuanced functional divergence between the two structurally similar molecules.

anti-inflammatory NO inhibition macrophage RAW 264.7

Contrasting Bioactivity Profile: Cyclocarioside F vs. High-Potency α-Glucosidase Inhibitor Cypaliuruside J

When benchmarked against cypaliuruside J, a structurally related dammarane saponin from the same plant species identified as a highly potent α-glucosidase inhibitor, Cyclocarioside F shows a dramatically different activity profile. Cypaliuruside J exhibits an IC50 of 2.22 ± 0.13 μM, making it over 100-fold more potent than Cyclocarioside F in this assay. [1] This vast difference, despite their shared origin, underscores the critical role of specific glycosylation patterns (e.g., C-11 vs. C-12 attachment) in dictating target engagement. [1]

potency comparison assay validation comparator selection

Class-Level Differentiation: Dual-Activity Profile of Cyclocarioside F vs. Triterpenoid Aglycones

Within the broader class of Cyclocarya paliurus triterpenoids, saponins like Cyclocarioside F exhibit a dual mechanism of action not uniformly shared by their triterpenoid aglycone counterparts. While several triterpenoid aglycones have been shown to significantly decrease apolipoprotein B48 oversecretion in Caco-2 cells, [1] Cyclocarioside F is among a subset of dammarane saponins that concurrently demonstrate both α-glucosidase inhibition and anti-inflammatory activity in cellular models. This dual-activity profile is a key differentiator for selecting an appropriate tool compound for metabolic disease research.

multi-target activity mechanism of action saponin vs aglycone

Validated Research and Industrial Application Scenarios for Cyclocarioside F


Investigating Dual-Target Mechanisms in Diabetes Models

Cyclocarioside F is an optimal tool compound for researchers investigating the intersection of carbohydrate metabolism and inflammation. With quantified activity against both α-glucosidase (IC50 = 257.74 μM) and NO release (IC50 = 9.10 μM), it serves as a well-characterized molecular probe for studying dual-target mechanisms in cellular models of type 2 diabetes, where postprandial hyperglycemia and chronic low-grade inflammation are intertwined pathophysiological drivers.

Structure-Activity Relationship (SAR) Studies on Dammarane Glycosides

The specific structural features of Cyclocarioside F make it an essential reference compound for SAR campaigns focused on dammarane triterpenoid saponins. Its moderate α-glucosidase inhibitory activity contrasts sharply with the high potency of cypaliuruside J (IC50 = 2.22 μM), providing a valuable comparative framework for understanding how variations in glycosylation and side-chain modification influence target affinity and functional selectivity. Procurement of the specific, structurally-defined compound is non-negotiable for drawing valid SAR conclusions.

Functional Selectivity Assays Comparing Closely Related Analogs

Given its direct comparison to Cyclocarioside J in parallel assays, Cyclocarioside F is an ideal candidate for studies examining functional selectivity between closely related natural products. The data showing Cyclocarioside F as a stronger α-glucosidase inhibitor (IC50 = 257.74 μM vs. 282.23 μM) but a slightly weaker anti-inflammatory agent (IC50 = 9.10 μM vs. 9.02 μM) presents a unique opportunity to investigate the molecular determinants of biased activity within a conserved chemical scaffold.

Quality Control and Standardization of Cyclocarya paliurus Extracts

In the phytochemical industry, Cyclocarioside F can be procured as a high-purity analytical standard for the quality control and chemical fingerprinting of Cyclocarya paliurus-based raw materials and nutraceutical products. Its established chemical identity (CAS 1403937-43-8) and unique profile within the complex mixture of triterpenoid saponins make it a suitable marker compound for ensuring batch-to-batch consistency and for verifying the presence of specific bioactive constituents in botanical extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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